2-(4-Ethylphenyl)cycloheptan-1-one
Description
2-(4-Ethylphenyl)cycloheptan-1-one is a cycloheptanone derivative substituted at the 2-position with a 4-ethylphenyl group. The cycloheptanone core provides a seven-membered ring system, which confers unique conformational flexibility compared to smaller (e.g., cyclopentanone) or aromatic (e.g., benzene) rings.
Properties
Molecular Formula |
C15H20O |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-(4-ethylphenyl)cycloheptan-1-one |
InChI |
InChI=1S/C15H20O/c1-2-12-8-10-13(11-9-12)14-6-4-3-5-7-15(14)16/h8-11,14H,2-7H2,1H3 |
InChI Key |
OZTTUTNCPJSKPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CCCCCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)cycloheptan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses cycloheptanone and 4-ethylbenzoyl chloride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)cycloheptan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(4-Ethylphenyl)cycloheptanoic acid
Reduction: 2-(4-Ethylphenyl)cycloheptanol
Substitution: 4-Bromo-2-(4-ethylphenyl)cycloheptan-1-one
Scientific Research Applications
2-(4-Ethylphenyl)cycloheptan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)cycloheptan-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The phenyl ring may also participate in π-π interactions with aromatic amino acids in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Ethylphenyl vs. Methoxyphenyl Derivatives
A closely related analog is 2-[2-(4-Methoxyphenyl)-2-oxoethyl]cycloheptan-1-one (CAS 62368-88-1), which features a methoxyphenyl group attached via a ketone-containing ethyl chain to the cycloheptanone ring . Key differences include:
- Substituent Polarity: The methoxy group (-OCH₃) in the analog is electron-donating and polar, enhancing solubility in polar solvents. In contrast, the ethyl group (-CH₂CH₃) in 2-(4-Ethylphenyl)cycloheptan-1-one is hydrophobic, favoring lipid bilayer penetration or nonpolar interactions.
Table 1: Structural and Electronic Comparison
| Property | This compound | 2-[2-(4-Methoxyphenyl)-2-oxoethyl]cycloheptan-1-one |
|---|---|---|
| Substituent | 4-Ethylphenyl (direct attachment) | 4-Methoxyphenyl (via ethyl-ketone chain) |
| LogP (Predicted) | ~3.8 (highly lipophilic) | ~2.5 (moderate polarity) |
| Key Interactions | Hydrophobic, steric | Polar (methoxy), hydrogen bonding (ketone) |
| Synthetic Accessibility | Likely challenging | Requires multi-step synthesis (ketone formation) |
Functional Group Positioning: Cycloheptanone vs. Heterocyclic Cores
The cycloheptanone ring distinguishes this compound from other ethylphenyl-bearing heterocycles:
- Oxazole (iCRT3) : The oxazole ring in iCRT3 enables hydrogen bonding and π-π stacking, critical for β-catenin inhibition .
- Quinazoline (Compounds 1.9 and 1.21): These derivatives occupy hydrophobic pockets in viral polymerases via planar aromatic systems, unlike the non-planar cycloheptanone .
- Triazole (VUAA1) : The triazole ring in VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) facilitates chelation or dipole interactions in insect odorant receptors .
The cycloheptanone’s flexibility may allow adaptation to diverse binding sites but could reduce selectivity compared to rigid heterocycles.
Limitations and Knowledge Gaps
- No direct pharmacological or physicochemical data for this compound are available in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
